
2(5H)-Thiophenone
Overview
Description
2(5H)-Thiophenone is a heterocyclic compound containing a sulfur atom in a five-membered ring structure It is a derivative of thiophene, where the carbonyl group is attached to the second position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2(5H)-Thiophenone can be synthesized through several methods. One common approach involves the cyclization of 2-mercaptoacetophenone under acidic conditions. Another method includes the oxidation of 2-thiophenemethanol using oxidizing agents such as chromium trioxide or potassium permanganate.
Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic cyclization of appropriate precursors. The process typically involves the use of metal catalysts and controlled reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2(5H)-Thiophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiophene derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the alpha position of the thiophene ring, leading to the formation of various substituted thiophenones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene derivatives.
Substitution: Substituted thiophenones.
Scientific Research Applications
Organic Synthesis
2(5H)-Thiophenone serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It is utilized in creating complex molecules that exhibit desired biological activities. Its derivatives have been explored for their potential as antimicrobial agents and anticancer compounds, highlighting its role in drug development .
Medicinal Chemistry
The compound has been studied extensively for its therapeutic properties:
- Antimicrobial Activity : Research indicates that this compound exhibits significant activity against various pathogens, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Modifications to the thiophenone structure have shown promise in enhancing biological efficacy against cancer cells .
Table 1: Therapeutic Activities of this compound Derivatives
Activity Type | Example Compounds | Mechanism of Action |
---|---|---|
Antimicrobial | Various derivatives | Inhibition of pathogen growth |
Anticancer | Modified thiophenones | Induction of apoptosis in cancer cells |
Anti-inflammatory | Thiophene derivatives | Reduction of inflammatory markers |
Material Science
In material science, this compound is noted for its ability to form complexes with metals and organic molecules, which can modify its reactivity and stability. This property is particularly useful in developing novel materials with specific electronic or optical characteristics .
Catalysis
The compound's unique electronic structure allows it to act as a catalyst in various chemical reactions. Its ability to stabilize certain intermediates makes it valuable in organic reactions, including:
- Photochemical Reactions : Studies have shown that upon photoexcitation, this compound can undergo rapid transformations leading to different photoproducts, demonstrating its utility in photochemistry .
Case Study 1: Antimicrobial Potential
A study investigated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. The results indicated that certain modifications significantly enhanced activity compared to the parent compound. This suggests that further structural optimization could yield potent new antibiotics.
Case Study 2: Photochemical Behavior
Research utilizing ultrafast electron diffraction techniques revealed insights into the photochemical behavior of this compound. The study demonstrated how UV light excitation leads to rapid bond changes and the formation of new products within picoseconds. This work underscores the compound's potential in developing light-driven chemical processes .
Mechanism of Action
The mechanism of action of 2(5H)-Thiophenone involves its interaction with various molecular targets. In biochemical assays, it can act as an inhibitor of specific enzymes by binding to their active sites. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and binding affinity. The pathways involved include the inhibition of enzyme activity and modulation of biochemical processes.
Comparison with Similar Compounds
Thiophene: A simpler analog without the carbonyl group.
Benzothiophene: Contains a fused benzene ring, offering different electronic properties.
Furanone: An oxygen analog with similar ring structure but different reactivity.
Uniqueness: 2(5H)-Thiophenone is unique due to the presence of both a sulfur atom and a carbonyl group in its structure This combination imparts distinct chemical properties, making it a versatile compound in organic synthesis and material science
Biological Activity
2(5H)-Thiophenone, a sulfur-containing heterocyclic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
This compound is characterized by a five-membered thiophene ring with a carbonyl group, which influences its reactivity and biological activity. The presence of sulfur in the ring structure contributes to its unique electronic properties, making it an interesting candidate for various biological applications.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its derivatives have been shown to possess antifungal, antibacterial, and anti-inflammatory effects. A study reported that substituted derivatives of this compound are effective against common pathogens responsible for infections, including strains resistant to conventional antibiotics .
Compound | Activity | Target |
---|---|---|
This compound Derivative A | Antifungal | Candida spp. |
This compound Derivative B | Antibacterial | Staphylococcus aureus |
This compound Derivative C | Anti-inflammatory | COX-1/COX-2 enzymes |
2. Anti-inflammatory Activity
Thiophene-based compounds have demonstrated potent anti-inflammatory effects. For instance, certain derivatives of this compound inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have shown IC50 values indicating strong inhibition of COX-1 and COX-2 activities .
- Mechanism of Action : The anti-inflammatory activity is attributed to the ability of these compounds to modulate pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models .
3. Cardiovascular Effects
Substituted thiophenones have been investigated for their potential cardiovascular benefits. They are reported to influence pathways related to hypertension and ischemic conditions. Studies suggest that these compounds may help in managing blood pressure and improving cardiac function through vasodilatory effects .
Study on Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of a specific derivative of this compound in a mouse model of acute lung injury. The results indicated a significant reduction in inflammatory markers and improved lung function compared to controls, establishing its potential as a therapeutic agent for respiratory conditions .
Pharmacological Evaluation
In another study, various thiophene derivatives were synthesized and evaluated for their biological activities. The findings highlighted that structural modifications significantly influenced their pharmacological profiles, with some compounds exhibiting enhanced affinity for target receptors involved in inflammatory responses .
Future Directions
The ongoing research into this compound and its derivatives suggests promising avenues for drug development. Potential areas include:
- Development of Novel Antimicrobials : Given the rise of antibiotic resistance, exploring thiophenone derivatives as new antimicrobial agents could be beneficial.
- Investigating Mechanisms : Further studies are needed to elucidate the exact mechanisms through which these compounds exert their biological effects.
- Clinical Trials : Conducting clinical trials will be essential to assess the safety and efficacy of these compounds in humans.
Q & A
Basic Research Questions
Q. What experimental techniques are most effective for characterizing the electronic structure of 2(5H)-Thiophenone?
High-resolution vacuum ultraviolet (VUV) synchrotron radiation (3.76–10.69 eV range) combined with quantum chemical calculations (e.g., EOM-CCSD/aug-cc-pV(T + d)Z + R) is optimal. These methods resolve valence and Rydberg transitions, vibrational contributions (e.g., C=O, C=C stretches), and photolysis lifetimes . Absolute photoabsorption cross-sections (±5% accuracy) are critical for validating theoretical predictions .
Q. How are vibrational modes identified in the electronic absorption spectrum of this compound?
Vibrational assignments rely on infrared absorption data and theoretical analysis of ground-state modes. Key contributions include:
- C2=O6 stretching (0.213 eV, 1713.9 cm⁻¹).
- C3=C4 stretching (0.200 eV, 1615.4 cm⁻¹).
- S1–C2 stretching/C2=O6 bending (0.078 eV, 629.8 cm⁻¹). These modes correlate with spectral features in the 3.7–4.5 eV range and are resolved using Franck-Condon analyses .
Q. What methodologies estimate the atmospheric photolysis lifetime of this compound?
Photolysis rates are calculated from absolute photoabsorption cross-sections (3.76–10.69 eV) combined with solar flux data across Earth’s atmosphere (0–50 km altitude). If competing gas-phase reactions (e.g., with ·OH, NO₃) are absent, solar photolysis dominates degradation .
Q. How are Rydberg transitions distinguished from valence excitations in the VUV spectrum?
Rydberg transitions are identified via quantum defect analysis (δ values: ~1.96 for 4sσ, ~1.45 for 4pσ) and comparison with ionization energies (e.g., 9.63 eV for 5a′′ orbital). Features converging to ionic states (e.g., (5a′′)−1) confirm Rydberg character .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental vertical excitation energies be resolved?
Multi-reference methods like RS2C/SA-CAS(6,15)/aug-cc-pV(T + d)Z + R reduce errors (<0.2 eV) compared to EOM-CCSD or ADC(2), which underestimate excitations by ~10%. Basis set choice (e.g., diffuse orbitals for Rydberg states) and geometry optimization (CS symmetry) are critical .
Q. What mechanistic insights do time-resolved studies provide on this compound’s photochemistry?
Ultrafast electron diffraction (UED) and transient infrared spectroscopy reveal:
- Ring-opening occurs within ~200 fs post-266 nm excitation.
- Episulfide formation competes with parent molecule reversion via S0-state biradical intermediates. These dynamics are validated against TRPES data .
Q. How do computational methods address ambiguities in Rydberg series assignments?
The Rydberg formula links observed transitions to ionization energies (IEs). For example, the 6.344 eV feature is assigned to (δ = 1.96). Cross-validation with photoelectron spectroscopy resolves overlaps with valence states .
Q. What contradictions exist in the photochemical pathways of this compound across studies?
Low-temperature matrix studies (Breda et al.) report UV-induced ring-opening, while gas-phase UED data show competing episulfide formation. Reconciliation requires accounting for environmental effects (e.g., matrix constraints vs. gas-phase dynamics) .
Q. How do vibrational modes influence Rydberg transition intensities?
Vibronic coupling between Rydberg and valence states enhances absorption features. For example, the 7.315 eV band gains intensity from and transitions, modulated by C=O/C=C vibrations .
Q. What are the limitations of Koopmans’ theorem in predicting ionization energies?
Koopmans’ values overestimate IEs by 0.1–0.3 eV due to neglected electron correlation and relaxation. EOMIP-CCSD and P3+ methods align better with experimental photoelectron data (e.g., 9.63 eV for 5a′′ vs. 9.69 eV calculated) .
Properties
IUPAC Name |
2H-thiophen-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSLUAZZTFUUFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187193 | |
Record name | 2(5H)-Thiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3354-32-3 | |
Record name | 2(5H)-Thiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(5H)-Thiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2(5H)-Thiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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